N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide
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Overview
Description
The compound “N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen and one carbonyl group. It also has a nitrobenzamide group and a dimethoxyphenyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrrolidinone ring, nitro group, and amide group would all contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The nitro group could be reduced to an amine, the amide could undergo hydrolysis, and the pyrrolidinone ring could participate in various ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by the functional groups present in the molecule .Scientific Research Applications
Structural and Thermochemical Studies
Research into the solvates and salts of related compounds, such as nitrofurantoin, highlights the potential for exploring the crystal engineering and solid-state properties of "N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide." Such studies can provide insights into the stability, desolvation, and molecular interactions within crystalline structures, which are crucial for the development of new materials and pharmaceutical formulations (Vangala, Tan, & Chow, 2013).
Novel Anticancer Agents
The development of novel bioreductive drugs for targeting hypoxic tumor cells is a key area of interest. The reduction chemistry of nitro groups in related compounds to "this compound" indicates potential applications in creating hypoxia-selective cytotoxins. These compounds can undergo enzymatic reduction in hypoxic conditions, leading to toxic products that specifically kill cancer cells, while sparing healthy, oxygenated tissues (Palmer et al., 1995).
Electrochemical and Optical Properties
The synthesis and characterization of related compounds demonstrate potential applications in materials science, particularly in developing new electrochromic and fluorescent materials. These materials' optical and electrochemical properties can be tailored for applications in sensors, displays, and light-emitting devices (Coelho et al., 2014).
Molecular Complexation and Crystal Engineering
The study of molecular complexation and crystal engineering with related compounds underscores the importance of intermolecular interactions in designing noncentrosymmetric structures for nonlinear optics and other applications. By understanding these interactions, researchers can design materials with desired properties, such as enhanced electronic or optical behavior (Aakeröy, Desper, & Helfrich, 2004).
Synthesis and Cytotoxicity of Derivatives
The synthesis and evaluation of various derivatives for their anticancer activity present another significant area of application. By modifying the core structure of "this compound," researchers can develop compounds with enhanced cytotoxicity against cancer cell lines, offering new avenues for cancer treatment (Hour et al., 2007).
Mechanism of Action
The mechanism of action of this compound is not clear without more context. If it’s a drug, it could interact with biological targets in a variety of ways depending on its structure and the presence of functional groups.
Future Directions
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c1-27-16-8-7-15(10-17(16)28-2)21-11-13(9-18(21)23)20-19(24)12-3-5-14(6-4-12)22(25)26/h3-8,10,13H,9,11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNCGWICBBSCQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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